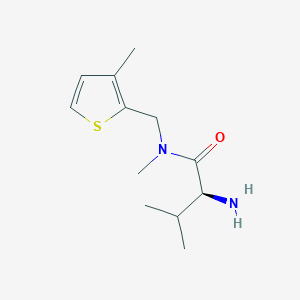

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide

説明

特性

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2OS/c1-8(2)11(13)12(15)14(4)7-10-9(3)5-6-16-10/h5-6,8,11H,7,13H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQMVKQJBBEHOC-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN(C)C(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)CN(C)C(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide, a synthetic compound with the molecular formula and a molecular weight of 240.37 g/mol, exhibits significant biological activities that have garnered research interest, particularly in neuropharmacology. This article delves into its biological activity, synthesis methods, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by an amino group, dimethyl groups, and a thiophene moiety. The presence of a chiral center (S configuration) is crucial as it may influence the compound's interactions with biological targets.

Biological Activities

Research indicates that (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide has several notable biological activities:

Synthesis Methods

Various synthesis methods have been reported for producing (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide. These methods focus on maintaining the stereochemical integrity of the compound while optimizing yield. Notable synthetic routes include:

- Direct Amination : Utilizing appropriate amines to introduce the amino group while ensuring the correct stereochemistry.

- Thiophene Modification : Modifying the thiophene component to enhance biological activity through structural optimization.

Comparative Analysis

The following table highlights key comparisons between (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide and structurally related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide | Chiral center, thiophene moiety | Neuroactive | Enhanced specificity due to thiophene |

| 2-Amino-N,N-dimethylacetamide | Similar amine structure | Neuroactive | Lacks thiophene ring |

| 3-Methylthiophene | Contains thiophene | Aromatic properties | Simpler structure |

| N,N-Dimethylglycine | Similar N,N-dimethyl group | Involved in metabolism | Different functional groups |

This comparison underscores the unique combination of features in (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms of action for compounds similar to (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide. For instance:

- Neuropharmacology : Research has shown that compounds with similar structures can modulate neurotransmitter systems effectively. These findings suggest a pathway for further exploration into how (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide might influence neurochemical processes .

- Anticancer Activity : While direct studies on this specific compound are sparse, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating potential avenues for future research .

科学的研究の応用

Neuropharmacology

(S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide has been investigated for its potential therapeutic effects in neuropharmacology. Studies indicate that it may modulate neurotransmitter systems, influencing behavioral outcomes.

Case Study :

A study focusing on the compound's interaction with serotonin receptors demonstrated its ability to enhance serotonin release in neuronal cultures, suggesting potential applications in treating mood disorders.

Drug Development

The compound's unique structure makes it a candidate for drug development, particularly in creating new therapeutics targeting central nervous system disorders. Its thiophene ring may enhance lipophilicity, improving blood-brain barrier penetration .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide | Chiral center, thiophene moiety | Neuroactive | High specificity for targets |

| 2-Amino-N,N-dimethylacetamide | Similar amine structure | Neuroactive | Lacks thiophene ring |

| N,N-Dimethylglycine | Similar N,N-dimethyl group | Involved in metabolism | Different functional groups |

This table illustrates how (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide stands out due to its combination of structural features, which may enhance its specificity for biological targets compared to simpler analogs.

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to interact with various enzymes allows researchers to explore its role in metabolic processes.

Case Study :

In vitro studies have shown that (S)-2-Amino-3,N-dimethyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide can inhibit specific enzymes involved in neurotransmitter degradation, thereby prolonging their action and providing insights into potential therapeutic uses.

類似化合物との比較

Structural Features and Substituent Analysis

Key Observations :

- Thiophene vs.

- Benzyl vs. Thiophenyl : The 4-methylsulfanyl-benzyl group () increases molecular weight and lipophilicity (logP), which may influence membrane permeability.

- Amine Modifications : The cyclopropyl group in ’s compound could reduce steric hindrance compared to dimethylamine, altering receptor binding profiles .

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and stereochemical behavior:

Notes:

- The target compound’s shorter alkyl chain (compared to ’s pentanamide/hexanamide derivatives) may result in higher solubility in polar solvents.

- Thiophene’s lower polarity compared to benzyl groups () could reduce crystallinity, affecting purification .

Research Implications and Gaps

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。